2-(3,5-difluoropyridin-4-yl)ethan-1-ol
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Overview
Description
2-(3,5-difluoropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol This compound features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions and an ethan-1-ol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluoropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Grignard Reaction: The 3,5-difluoropyridine undergoes a Grignard reaction with ethylmagnesium bromide to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-(3,5-difluoropyridin-4-yl)ethanal or 2-(3,5-difluoropyridin-4-yl)ethanoic acid.
Reduction: 2-(3,5-difluoropyridin-4-yl)ethanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-difluoropyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-difluoropyridin-4-yl)ethan-1-ol: Similar structure but with fluorine atoms at the 2 and 3 positions.
2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
2-(3,5-difluoropyridin-4-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms and the presence of the ethan-1-ol group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2005226-47-9 |
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Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.13 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-6-3-10-4-7(9)5(6)1-2-11/h3-4,11H,1-2H2 |
InChI Key |
NDUHLPNAFRVUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CCO)F |
Purity |
95 |
Origin of Product |
United States |
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